

Application Note: Solid-Phase Peptide Synthesis (SPPS) of Siamycin III

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Compound of Interest		
Compound Name:	Siamycin III	
Cat. No.:	B15580872	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction: **Siamycin III** is a complex, cyclic peptide belonging to a class of ribosomally synthesized and post-translationally modified peptides (RiPPs). Like its analogs Siamycin I and II, it is a 21-amino acid peptide characterized by a unique "lasso" structure. This structure is formed by an isopeptide bond between the N-terminal amino group of the first residue and the carboxyl group of an acidic amino acid's side chain, with the C-terminal tail threaded through the resulting ring.[1][2] Siamycins have garnered interest for their biological activities, including anti-HIV and antimicrobial properties, which are often attributed to their interaction with lipid II, a key precursor in bacterial cell wall biosynthesis.[2][3]

This document provides a detailed protocol for the chemical synthesis of the **Siamycin III** linear precursor using automated solid-phase peptide synthesis (SPPS) based on the widely adopted Fmoc/tBu strategy.[4] SPPS allows for the efficient, stepwise assembly of amino acids on an insoluble resin support, simplifying the purification process at each step by allowing for the removal of excess reagents and by-products through simple filtration and washing.[5][6]

Quantitative Data Summary

The efficiency of solid-phase peptide synthesis can vary based on the sequence complexity, length, and specific protocol used. For a complex, 21-residue peptide like **Siamycin III**, the expected yields and purity are summarized below. These values are typical for multi-step SPPS protocols followed by purification.



Parameter	Expected Value	Description
Crude Peptide Yield	30 - 60%	The total weight of the peptide cleaved from the resin, relative to the theoretical maximum.
Purity (Post-HPLC)	>95%	The purity of the final peptide product after purification by reverse-phase high-performance liquid chromatography (RP-HPLC).
Overall Yield	10 - 25%	The final yield of the purified peptide relative to the initial resin loading.
Mass Verification	Expected M+H+: ~2163.5 Da	The molecular weight should be confirmed by mass spectrometry (e.g., MALDI- TOF or ESI-MS).[1]

Experimental Protocol: SPPS of Siamycin III Linear Precursor

This protocol outlines the synthesis of the linear 21-amino acid precursor of **Siamycin III** (Sequence: Cys-Leu-Gly-Ile-Gly-Ser-Cys-Asn-Asp-Phe-Ala-Gly-Cys-Gly-Tyr-Ala-Val-Val-Cys-Phe-Trp) using an automated peptide synthesizer.

Materials and Reagents

- Resin: Rink Amide MBHA resin (low loading, e.g., 0.3-0.5 mmol/g).
- · Fmoc-Protected Amino Acids:
 - o Fmoc-Trp(Boc)-OH
 - Fmoc-Phe-OH



- Fmoc-Cys(Trt)-OH
- Fmoc-Val-OH
- Fmoc-Ala-OH
- Fmoc-Tyr(tBu)-OH
- Fmoc-Gly-OH
- Fmoc-Asp(OtBu)-OH
- Fmoc-Asn(Trt)-OH
- o Fmoc-Ser(tBu)-OH
- Fmoc-lle-OH
- Fmoc-Leu-OH
- Coupling Reagents: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole).
- Activation Base: DIEA (N,N-Diisopropylethylamine).
- Fmoc Deprotection Solution: 20% (v/v) piperidine in DMF (N,N-Dimethylformamide).
- Solvents: DMF, DCM (Dichloromethane), NMP (N-Methyl-2-pyrrolidone).
- Cleavage Cocktail: 94% TFA (Trifluoroacetic acid), 2.5% Water, 2.5% EDT (1,2-Ethanedithiol), 1% TIS (Triisopropylsilane).
- · Precipitation/Washing: Cold diethyl ether.
- Purification Solvents: Acetonitrile (ACN) and deionized water, both with 0.1% TFA.

Equipment

Automated Microwave Peptide Synthesizer



- Lyophilizer (Freeze-Dryer)
- Preparative Reverse-Phase HPLC System
- Mass Spectrometer (MALDI-TOF or ESI-MS)
- · Reaction Vessel for Cleavage

Synthesis Workflow

The synthesis process involves three main stages: resin preparation, iterative chain elongation, and final cleavage/deprotection.

- Place the Rink Amide resin into the synthesizer's reaction vessel.
- Wash the resin with DMF (3x).
- Swell the resin in DMF for at least 30 minutes to ensure optimal reaction kinetics.[8]

The synthesis proceeds from the C-terminus (Trp) to the N-terminus (Cys). For each amino acid, the following cycle is performed:

- Fmoc Deprotection: The Fmoc protecting group on the N-terminus of the growing peptide chain is removed by treating the resin with 20% piperidine in DMF. This is typically a two-step process (e.g., 1 min followed by 7-10 min).[9][10]
- Washing: The resin is thoroughly washed with DMF and/or DCM to remove residual piperidine and the Fmoc by-product.
- Amino Acid Coupling:
 - The next Fmoc-protected amino acid (4-5 equivalents relative to resin loading) is preactivated in a solution of HBTU/HOBt (4-5 eq.) and DIEA (8-10 eq.) in DMF.
 - The activated amino acid solution is added to the reaction vessel containing the resin.
 - The coupling reaction is allowed to proceed for a set time (e.g., 5-30 minutes, potentially accelerated by microwave heating).[9]

Methodological & Application





- Washing: The resin is washed again with DMF and DCM to remove excess reagents and soluble by-products.[5]
- Repeat: This cycle is repeated for all 21 amino acids in the sequence.
- After the final amino acid is coupled and the N-terminal Fmoc group is removed, wash the
 peptide-resin thoroughly with DCM and dry it under a stream of nitrogen.
- Transfer the dry peptide-resin to a cleavage vessel.
- Add the freshly prepared cleavage cocktail (e.g., 10 mL per 100 mg of resin).
- Stir the mixture at room temperature for 2-3 hours. The TFA in the cocktail cleaves the peptide from the resin and removes the side-chain protecting groups (Boc, Trt, tBu, OtBu).[4]
- Filter the resin and collect the filtrate, which contains the crude peptide.
- Precipitate the crude peptide by adding the filtrate to a 50-fold excess of ice-cold diethyl ether.
- Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet two more times with cold ether to remove scavengers.
- Dry the crude peptide pellet under vacuum.
- Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% ACN/water).
- Purify the peptide using a preparative RP-HPLC system with a C18 column. A linear gradient of ACN (containing 0.1% TFA) in water (containing 0.1% TFA) is typically used for elution.
- Collect fractions and analyze them by analytical HPLC and mass spectrometry to identify those containing the pure product.
- Pool the pure fractions and lyophilize to obtain the final linear peptide as a white, fluffy powder.
- Lactam Bridge Formation: To form the cyclic structure, the side-chain carboxyl group of Asp(9) must form an amide bond with the N-terminal amine of Cys(1). This is typically

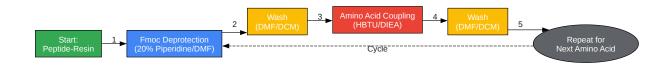


achieved in solution under high dilution using peptide coupling reagents (e.g., HBTU/DIEA or PyBOP).

 Disulfide Bridge Formation: The two disulfide bonds (Cys1-Cys13, Cys7-Cys19) are formed through oxidation, for example, by air oxidation in a slightly basic aqueous buffer or by using reagents like iodine or potassium ferricyanide. This step is performed after the lactam bridge is formed.

Visualization of the SPPS Workflow

The following diagram illustrates the core iterative cycle of solid-phase peptide synthesis.



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Caption: The iterative cycle of Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

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